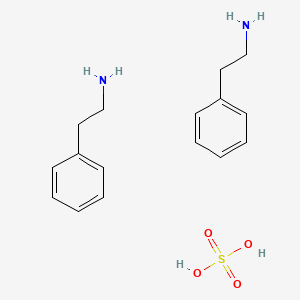
2-phenylethanamine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenylethanamine;sulfuric acid is a chemical compound that belongs to the class of diphenethylamines It is a sulfate salt form of diphenethylamine, which is characterized by the presence of two phenyl groups attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenethylamine sulfate typically involves the reaction of diphenethylamine with sulfuric acid. The process can be summarized as follows:
Starting Materials: Diphenethylamine and concentrated sulfuric acid.
Reaction Conditions: The reaction is carried out by adding diphenethylamine to a container, followed by the addition of concentrated sulfuric acid. The mixture is stirred to ensure complete reaction.
Product Formation: The reaction results in the formation of diphenethylamine sulfate as a white crystalline solid.
Industrial Production Methods
In an industrial setting, the production of diphenethylamine sulfate may involve similar steps but on a larger scale. The process may include:
Bulk Handling: Large quantities of diphenethylamine and sulfuric acid are handled using automated systems.
Controlled Reaction Conditions: The reaction is conducted in reactors with precise control over temperature, pressure, and mixing to ensure consistent product quality.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity diphenethylamine sulfate.
Chemical Reactions Analysis
Types of Reactions
2-phenylethanamine;sulfuric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert diphenethylamine sulfate to its corresponding amine or other reduced forms.
Substitution: The phenyl groups in diphenethylamine sulfate can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Corresponding amines or reduced forms.
Substitution Products: Substituted diphenethylamine derivatives.
Scientific Research Applications
2-phenylethanamine;sulfuric acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with receptors and enzymes.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the context of pain management and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of diphenethylamine sulfate involves its interaction with specific molecular targets, such as receptors and enzymes. For example, diphenethylamine derivatives have been shown to interact with the kappa opioid receptor, modulating its activity and leading to various physiological effects. The pathways involved may include G protein-coupled receptor signaling and other intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler analog with a single phenyl group attached to an ethylamine backbone.
Diphenylamine: Lacks the ethylamine backbone but contains two phenyl groups attached to a nitrogen atom.
N-Phenethyl-substituted Diphenethylamine: A derivative with an additional phenethyl group attached to the nitrogen atom.
Uniqueness
2-phenylethanamine;sulfuric acid is unique due to its specific structural features, including the presence of two phenyl groups and the sulfate salt form. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
5471-08-9 |
|---|---|
Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-phenylethanamine;sulfuric acid |
InChI |
InChI=1S/2C8H11N.H2O4S/c2*9-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5H,6-7,9H2;(H2,1,2,3,4) |
InChI Key |
HETQJCLNYNEHRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.OS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCN.C1=CC=C(C=C1)CCN.OS(=O)(=O)O |
Key on ui other cas no. |
5471-08-9 |
Pictograms |
Irritant |
Related CAS |
64-04-0 (Parent) |
Synonyms |
2-phenethylamine 2-phenylethylamine 2-phenylethylammonium chloride beta-phenethylamine beta-phenylethylamine diphenethylamine sulfate phenethylamine phenethylamine conjugate acid phenethylamine hydrobromide phenethylamine hydrochloride phenethylamine mesylate phenethylamine perchlorate phenethylamine sulfate phenethylamine sulfate (2:1) phenethylamine tosylate phenethylamine, 15N-labeled cpd phenethylamine, beta-(14)C-labeled cpd phenethylamine, monolithium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















